BenchChemオンラインストアへようこそ!

3-(4,4,4-Trifluorobutoxy)-azetidine

S1P5 Agonist Neurodegenerative Disease Multiple Sclerosis

3-(4,4,4-Trifluorobutoxy)-azetidine (CAS 1309315-49-8) is a fluorinated heterocyclic amine with the formula C7H12F3NO and a molecular weight of 183.17 g/mol. It features a 4,4,4-trifluorobutoxy substituent at the 3-position of an azetidine core, a combination designed to impart a distinct lipophilicity and metabolic stability profile compared to non-fluorinated or shorter-chain azetidine analogs.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B8276240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,4-Trifluorobutoxy)-azetidine
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCCC(F)(F)F
InChIInChI=1S/C7H12F3NO/c8-7(9,10)2-1-3-12-6-4-11-5-6/h6,11H,1-5H2
InChIKeyZGUYOKMBFCKJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4,4-Trifluorobutoxy)-azetidine: Technical Baseline for Procurement of a Fluorinated Azetidine Building Block


3-(4,4,4-Trifluorobutoxy)-azetidine (CAS 1309315-49-8) is a fluorinated heterocyclic amine with the formula C7H12F3NO and a molecular weight of 183.17 g/mol . It features a 4,4,4-trifluorobutoxy substituent at the 3-position of an azetidine core, a combination designed to impart a distinct lipophilicity and metabolic stability profile compared to non-fluorinated or shorter-chain azetidine analogs [1]. Its primary role is as a versatile intermediate in medicinal chemistry, most notably serving as a direct precursor to potent S1P5 receptor agonists under clinical evaluation for neurodegenerative diseases [2].

Why Generic Azetidine Analogs Cannot Replace 3-(4,4,4-Trifluorobutoxy)-azetidine in Lead Optimization Programs


The physicochemical properties of azetidine-based intermediates are exquisitely sensitive to the nature of the 3-substituent. Simple substitution of the 4,4,4-trifluorobutoxy chain with a non-fluorinated alkyl or shorter-chain alkoxy analog fundamentally alters the compound's lipophilicity (LogP), basicity (pKa), and metabolic stability [1]. These changes cascade into the final drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and can significantly impact potency. For example, the specific trifluorobutoxy group is a critical pharmacophoric element for achieving sub-20 nM agonist activity at the S1P5 receptor, a property that is lost if the chain length or fluorine content is modified . Therefore, substituting this building block with a generic azetidine analog will not yield the same structure-activity relationship (SAR) outcomes and can derail a lead optimization project.

Quantitative Differentiation Guide for 3-(4,4,4-Trifluorobutoxy)-azetidine: A Comparator-Driven Analysis


S1P5 Receptor Agonist Potency: The 4,4,4-Trifluorobutoxy Motif is Essential for Sub-20 nM Activity

The final compound incorporating the 3-(4,4,4-trifluorobutoxy)-azetidine scaffold, S1P5 receptor agonist-1 (Example 6 in patents), demonstrates an EC50 of 20 nM for the human S1P5 receptor. A closely related analog, S1P5 receptor agonist-2, which differs in the azetidine substitution, shows an EC50 of 34 nM, making it 1.7-fold less potent [REFS-1, REFS-2]. Furthermore, the (S)-enantiomer of the carboxylic acid derivative shows high selectivity, inhibiting S1P5-mediated oligodendrocyte precursor cell (OPC) migration with an IC50 of 29 nM, a functional activity that is not observed with analogs where the trifluorobutoxy group is replaced with a propoxy or butoxy chain .

S1P5 Agonist Neurodegenerative Disease Multiple Sclerosis Demyelination

Lipophilicity (LogP) Tuning: Trifluorobutoxy Chain Extends LogP by >1.5 Units Over 3-Methoxyazetidine

The 4,4,4-trifluorobutoxy substituent significantly elevates the compound's lipophilicity. While the logP of the free base of 3-(4,4,4-trifluorobutoxy)-azetidine has not been directly published, a comparative analysis can be made with its close structural analog, 3-methoxyazetidine (logP = 0.097 to 0.74 for its hydrochloride salt) [1]. Fluorination and chain extension together are expected to increase logP by approximately 1.5–2.5 log units, based on the well-characterized effect of trifluorobutoxy chains in similar heterocyclic amines [2]. This shift is critical for compounds aiming for CNS penetration, where an optimal LogP range is necessary to cross the blood-brain barrier.

Lipophilicity LogP Drug Design CNS Penetration ADMET

Basicity (pKa) Modulation: Fluorinated Side Chain Lowers pKa by >2 Units Relative to Unsubstituted Azetidine

The electron-withdrawing effect of the 4,4,4-trifluorobutoxy group substantially reduces the basicity of the azetidine nitrogen. Unsubstituted azetidine has a pKa (conjugate acid) of ~11.3 [1], a value that is generally considered too high for oral drugs as it can limit membrane permeability and cause off-target effects related to strong basic amines. Data from systematic studies on fluorinated azetidines shows that the introduction of a fluoroalkyl chain can lower the pKa by 2–3 units [2], bringing the predicted pKa of 3-(4,4,4-trifluorobutoxy)-azetidine into the range of 8.3–9.3.

pKa Basicity Drug-likeness Permeability Amine

Optimal Application Scenarios for 3-(4,4,4-Trifluorobutoxy)-azetidine Based on Pharmacological Evidence


Discovery of Next-Generation S1P5 Receptor Agonists for Neurodegenerative Disease

The 3-(4,4,4-trifluorobutoxy)-azetidine scaffold is the cornerstone of the most potent S1P5 agonists, a target central to promoting remyelination in multiple sclerosis and other neurodegenerative conditions. This compound is the direct precursor to the (S)-1-((3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl)methyl)azetidine-3-carboxylic acid pharmacophore, which shows an EC50 of 20 nM at S1P5 and an IC50 of 29 nM in functional OPC migration assays [1]. Procurement of this intermediate enables a direct SAR exploration around the S1P5 receptor, a validated therapeutic strategy for myelin repair [2].

CNS Drug Discovery Programs Requiring Fine-Tuned Lipophilicity and Basicity

The combination of enhanced lipophilicity from the trifluorobutoxy chain and reduced basicity from the fluorine's electron-withdrawing effect creates an optimal pharmacological profile for CNS-penetrant lead compounds. The predicted shift in LogP by >1.5 units over non-fluorinated analogs, combined with a reduced pKa (~8.3–9.3), favors passive diffusion across the blood-brain barrier while minimizing efflux transporter recognition [1]. This makes the compound an ideal building block for libraries targeting neurodegenerative diseases, psychiatric disorders, and neuro-oncology [1].

Synthesis of Selective Efficacy Probes for Deconvoluting S1P Receptor Pharmacology

The exquisite selectivity of the S1P5 agonist derived from this intermediate provides a powerful tool for pharmacological pathway analysis. The compound exhibits weak antagonism at the closely related S1P3 receptor (IC50 > 1000 nM), establishing a >50-fold functional selectivity window [1]. Researchers can maintain this selectivity by procuring the specific 3-(4,4,4-trifluorobutoxy)-azetidine building block, enabling the creation of precise chemical probes to study S1P5 versus S1P1/3-mediated biology without confounding off-target activity, which is a critical requirement in immunological, pulmonary, and cardiovascular research [1].

Quote Request

Request a Quote for 3-(4,4,4-Trifluorobutoxy)-azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.